molecular formula C10H14N2O B8763578 N-Isopropyl-2-methyl-nicotinamide CAS No. 923563-74-0

N-Isopropyl-2-methyl-nicotinamide

Cat. No. B8763578
Key on ui cas rn: 923563-74-0
M. Wt: 178.23 g/mol
InChI Key: FTXPNUVXIFZYAE-UHFFFAOYSA-N
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Patent
US08133907B2

Procedure details

To a solution of 2-methyl nicotinic acid (2.5 g, 18 mmol), HOBT (3.7 g, 27 mmol), isopropylamine (3.1 mL, 36 mmol), and triethylamine (7.5 mL, 54 mmol) in 150 mL of DMF is added EDC (5.2 g, 27 mmol). The reaction is allowed to stir at room temperature for 24 hours and is then concentrated under reduced pressure. Ethyl acetate and brine is added and the layers are separated. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification of the crude residue by silica gel flash column chromatography gives the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C1C=C[C:14]2N(O)N=[N:17][C:15]=2[CH:16]=1.C(N)(C)C.C(N(CC)CC)C.C(Cl)CCl>CN(C=O)C>[CH:15]([NH:17][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[N:10][C:2]=1[CH3:1])([CH3:16])[CH3:14]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=N1
Name
Quantity
3.7 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate and brine is added
CUSTOM
Type
CUSTOM
Details
the layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)NC(C1=C(N=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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